LogP Shift of ~0.5 Units Relative to the Des-Methyl Piperidine Analog Alters Predicted Permeability and Solubility
The target compound exhibits an XLogP3 of 0.2 (PubChem) and a vendor-reported logP of 0.58 (Fluorochem), whereas the direct des-methyl comparator 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291842-42-6) has an XLogP3 of −0.2 (PubChem) and a vendor-reported logP of 0.30 (Fluorochem) [1][2]. This represents a ΔlogP of +0.4 to +0.5 units for the target, placing it closer to the optimal lipophilicity range (logP 1–3) for oral absorption while avoiding excessive lipophilicity associated with promiscuity and poor solubility [3].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem); logP = 0.58 (Fluorochem) |
| Comparator Or Baseline | 6-(Piperidin-1-ylsulfonyl) analog: XLogP3 = −0.2 (PubChem); logP = 0.30 (Fluorochem) |
| Quantified Difference | ΔXLogP3 = +0.4; ΔlogP (vendor) = +0.28 |
| Conditions | Computed XLogP3 (PubChem 2021.05.07); vendor-calculated logP (Fluorochem) |
Why This Matters
A logP difference of 0.4–0.5 units can meaningfully shift predicted membrane permeability and aqueous solubility, directly impacting the compound's suitability for cell-based assays versus biochemical screens, and guiding formulation strategy during procurement.
- [1] PubChem CID 50928042. Compound Summary for 6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. XLogP3 = 0.2. View Source
- [2] PubChem CID 50928041. Compound Summary for 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291842-42-6). XLogP3 = −0.2. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
